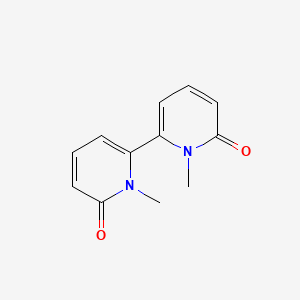
1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one
Descripción general
Descripción
1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one, also known as MPP, is a chemical compound that has been studied for its potential applications in scientific research. MPP is a pyridone derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one involves the inhibition of MAO-B. MAO-B is an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. As mentioned earlier, this compound inhibits MAO-B, which increases the levels of dopamine in the brain. This property of this compound has led to its use in the treatment of Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to dopaminergic neurons in vitro, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail, particularly its effects on other neurotransmitters in the brain. Additionally, future research could focus on developing safer and more effective derivatives of this compound for use in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in scientific research. This compound's ability to inhibit MAO-B and increase dopamine levels in the brain has led to its use in the treatment of Parkinson's disease. However, this compound's potential toxicity may limit its use in certain experiments. Future research could focus on investigating its potential applications in the treatment of other diseases and developing safer and more effective derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one has been studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. This property of this compound has led to its use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Propiedades
IUPAC Name |
1-methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZBVKKSJWFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C2=CC=CC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



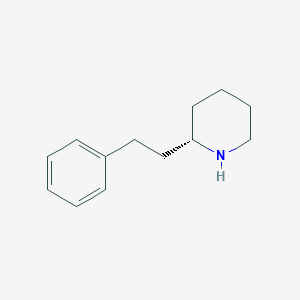
![(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3231507.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3231520.png)
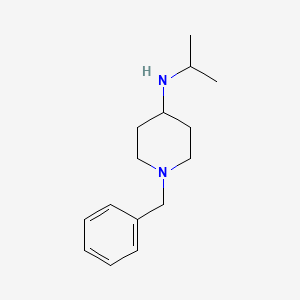


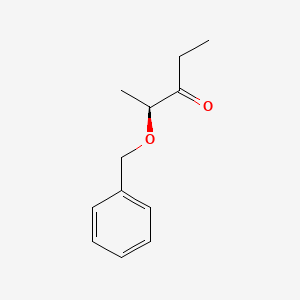


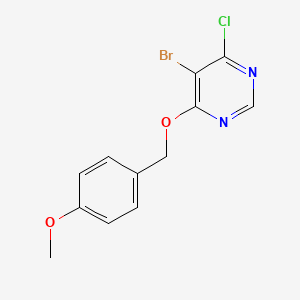

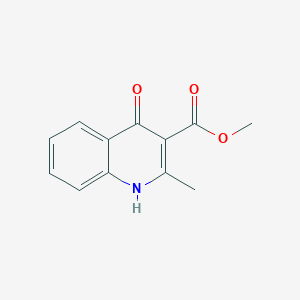
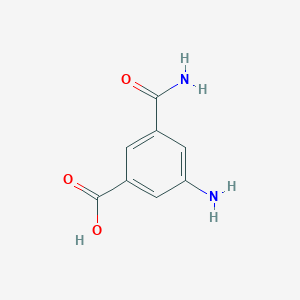
![2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B3231582.png)